![molecular formula C42H34 B14183603 9,10-Di([1,1'-biphenyl]-4-yl)-2-tert-butylanthracene CAS No. 917595-66-5](/img/structure/B14183603.png)
9,10-Di([1,1'-biphenyl]-4-yl)-2-tert-butylanthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Di([1,1’-biphenyl]-4-yl)-2-tert-butylanthracene is a polycyclic aromatic hydrocarbon. This compound is known for its high thermal and morphological stability, making it a valuable material in various applications, particularly in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Di([1,1’-biphenyl]-4-yl)-2-tert-butylanthracene typically involves the Suzuki coupling reaction. This reaction is performed between 9,10-dibromoanthracene and 4-biphenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in a solvent like toluene under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
9,10-Di([1,1’-biphenyl]-4-yl)-2-tert-butylanthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common, where the biphenyl groups can be further functionalized.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of dihydroanthracene derivatives.
Substitution: Formation of halogenated biphenyl derivatives.
Applications De Recherche Scientifique
9,10-Di([1,1’-biphenyl]-4-yl)-2-tert-butylanthracene has several scientific research applications:
Chemistry: Used as a host material in OLEDs due to its high thermal stability and efficient energy transfer properties.
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe.
Medicine: Explored for its potential in photodynamic therapy and as a photosensitizer.
Mécanisme D'action
The mechanism of action of 9,10-Di([1,1’-biphenyl]-4-yl)-2-tert-butylanthracene involves its ability to absorb and emit light efficiently. The compound’s molecular structure allows for efficient energy transfer and emission of light, making it an excellent material for OLEDs. The biphenyl groups enhance its stability and facilitate energy transfer processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Diphenylanthracene: Known for its use in blue OLEDs and as a sensitizer in chemiluminescence.
9,10-Di(2-naphthyl)anthracene: Used in red OLEDs and known for its high thermal stability.
9,10-Dimethylanthracene: Utilized in triplet-triplet annihilation upconversion systems.
Uniqueness
9,10-Di([1,1’-biphenyl]-4-yl)-2-tert-butylanthracene stands out due to its unique combination of high thermal stability, efficient energy transfer, and morphological stability. These properties make it particularly suitable for use in high-performance OLEDs and other optoelectronic devices .
Propriétés
Numéro CAS |
917595-66-5 |
|---|---|
Formule moléculaire |
C42H34 |
Poids moléculaire |
538.7 g/mol |
Nom IUPAC |
2-tert-butyl-9,10-bis(4-phenylphenyl)anthracene |
InChI |
InChI=1S/C42H34/c1-42(2,3)35-26-27-38-39(28-35)41(34-24-20-32(21-25-34)30-14-8-5-9-15-30)37-17-11-10-16-36(37)40(38)33-22-18-31(19-23-33)29-12-6-4-7-13-29/h4-28H,1-3H3 |
Clé InChI |
MNHPNCZSKTUPMB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC2=C(C3=CC=CC=C3C(=C2C=C1)C4=CC=C(C=C4)C5=CC=CC=C5)C6=CC=C(C=C6)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


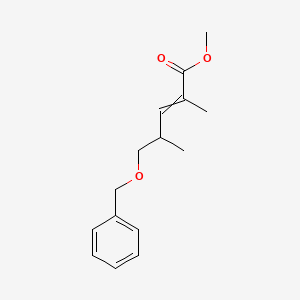
![Methyl 8-[4-(4-pentylbenzoyl)phenyl]octanoate](/img/structure/B14183529.png)
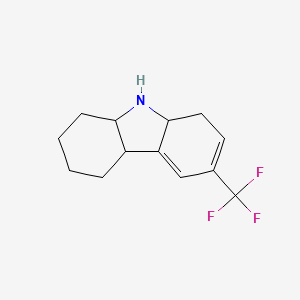
![[(1,3-Diphenylprop-2-yn-1-yl)oxy]acetic acid](/img/structure/B14183534.png)
![(1R,2R)-N,N,2-Trimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14183537.png)
![2-[(3-Fluorophenyl)methyl]-1H-benzimidazol-6-amine](/img/structure/B14183538.png)
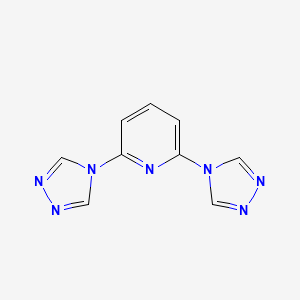
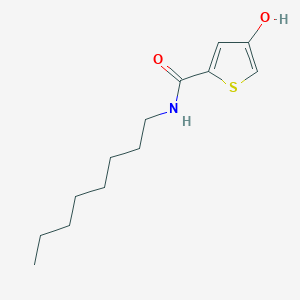
![3-[3-Methoxy-4-(pyrrolidin-1-yl)phenyl]-3-phenylprop-2-enal](/img/structure/B14183564.png)
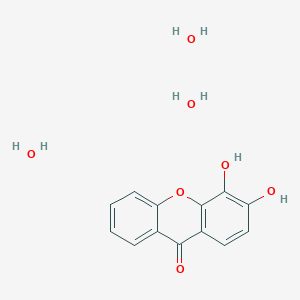
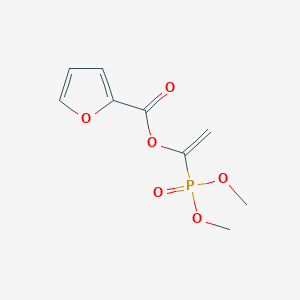
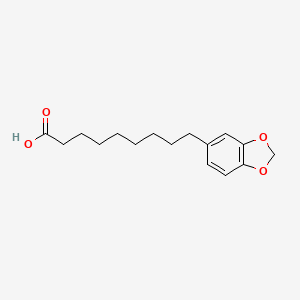
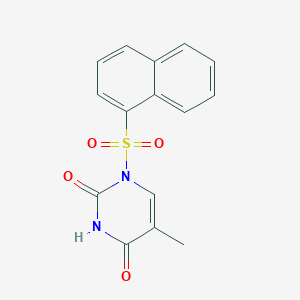
![Ethyl {[3-(4-methylphenyl)prop-2-yn-1-yl]oxy}acetate](/img/structure/B14183593.png)
